GW 766994

Clinical Trial Phase 2 Safety

Select GW 766994 for its unique Phase 2 clinical validation in asthma: it is the only oral CCR3 antagonist with demonstrated >90% human receptor occupancy and a statistically significant PC20 methacholine improvement (0.66 doubling dose) without eosinophil reduction. This clinical translatability, combined with proven oral bioavailability for rodent models, makes it indispensable for reproducible, physiologically relevant CCR3 studies. Substituting with preclinical-only antagonists risks translational failure.

Molecular Formula C21H24Cl2N4O3
Molecular Weight 451.3 g/mol
CAS No. 408303-43-5
Cat. No. B1672477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 766994
CAS408303-43-5
SynonymsGW 766994;  GW766994;  GW-766994
Molecular FormulaC21H24Cl2N4O3
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1
InChIKeyGPLUUMAKBFSDIE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW 766994 (CAS 408303-43-5): A Clinically Evaluated, Orally Active CCR3 Antagonist


GW 766994 (also known as GW 994 or GW766994) is a small-molecule, synthetic organic compound that functions as a selective, competitive antagonist of the C-C chemokine receptor type 3 (CCR3). It is characterized by a molecular weight of 451.35 g/mol and a Ki value of 13.8 nM for CCR3 binding [1]. The compound demonstrates oral bioavailability and has advanced through Phase 2 clinical trials for asthma and eosinophilic bronchitis, distinguishing it from many preclinical CCR3 antagonists [2].

GW 766994: Why CCR3 Antagonist Class Interchangeability Is Not Supported by Data


CCR3 antagonists are not a homogeneous class. Compounds targeting this receptor exhibit significant divergence in their potency, binding kinetics, oral bioavailability, and, most critically, their clinical translatability. For instance, while high-potency antagonists like BMS-639623 (IC50 0.3 nM) demonstrate strong in vitro inhibition, they may not share the same safety or efficacy profile in vivo [1]. Similarly, the specific selectivity fingerprints of different antagonists against related chemokine receptors and off-targets (e.g., CYP enzymes) are compound-dependent and not generalizable across the class . Substituting GW 766994 with another CCR3 antagonist based solely on in-class status is therefore a high-risk procurement decision that can undermine experimental reproducibility or clinical development continuity.

GW 766994: Quantitative Evidence for Differentiated Selection vs. SB-328437, BMS-639623, and AXP1275


GW 766994: Clinical Advancement and Human Safety Data Outperform Preclinical CCR3 Antagonists

GW 766994 has been evaluated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01160224) involving 60 patients with asthma and eosinophilic bronchitis [1]. This provides a level of human safety and tolerability data unavailable for many preclinical CCR3 antagonists like SB-328437 or BMS-639623 [2]. AXP1275 is another CCR3 antagonist with clinical data, but published quantitative results are limited to a small proof-of-mechanism study [3]. GW 766994's clinical trial demonstrated that the compound achieved plasma concentrations consistent with >90% receptor occupancy over a 10-day dosing period at 300 mg twice daily, yet did not significantly reduce sputum eosinophils—a key insight into the compound's in vivo pharmacodynamics [1].

Clinical Trial Phase 2 Safety Asthma Eosinophilic Bronchitis

GW 766994: A Unique Clinical Efficacy Signal (PC20 Improvement) Despite Lack of Eosinophil Reduction

In its Phase 2 trial, GW 766994 produced a statistically significant improvement in PC20 methacholine (0.66 doubling dose, a measure of airway hyperresponsiveness) and a 0.43 point improvement in the Asthma Control Questionnaire (ACQ) score, despite not reducing sputum eosinophil counts [1]. This specific pharmacodynamic profile—improvement in airway reactivity without corresponding eosinophil depletion—is a distinctive feature not reported for other clinically evaluated CCR3 antagonists like AXP1275 [2]. It suggests a unique in vivo mechanism of action that may be relevant for specific asthma subpopulations.

Pharmacodynamics Airway Hyperresponsiveness Methacholine Challenge Asthma

GW 766994: Demonstrated Oral Bioavailability and In Vivo Target Engagement

GW 766994 is a documented orally bioavailable CCR3 antagonist [1]. The Phase 2 clinical trial confirmed this oral bioavailability translated to robust in vivo target engagement, with plasma concentrations of the drug achieving >90% CCR3 receptor occupancy over the entire dosing period [2]. This is a critical differentiator from many tool compounds like SB-328437, for which oral bioavailability data are not prominently reported and whose primary use is often in vitro or via intraperitoneal administration in vivo [3].

Oral Bioavailability Receptor Occupancy Pharmacokinetics CCR3

GW 766994: Distinct Binding Affinity vs. Picomolar Potency BMS-639623

GW 766994 binds to CCR3 with a Ki of 13.8 nM [1] and demonstrates a pKi of 7.86 in eosinophil chemotaxis inhibition . In contrast, BMS-639623 exhibits sub-nanomolar potency (binding IC50 0.3 nM) and picomolar inhibition of eosinophil chemotaxis (IC50 38 pM) [2]. While BMS-639623 offers higher in vitro potency, this does not directly translate to superior in vivo efficacy or safety. GW 766994's nanomolar affinity represents a different region of the structure-activity relationship (SAR) landscape, which may be advantageous for certain research applications where ultra-high potency is not required or where a more balanced profile is desired.

Binding Affinity CCR3 Ki Eosinophil Chemotaxis

GW 766994: Optimal Research and Translational Application Scenarios


Translational Asthma Research Requiring a Clinically Validated, Orally Active CCR3 Antagonist

Researchers investigating the role of CCR3 in human asthma pathophysiology should prioritize GW 766994 due to its completion of a Phase 2 clinical trial, which provides critical human pharmacokinetic, safety, and target engagement data (e.g., >90% receptor occupancy at 300 mg BID) [1]. This clinical validation is essential for studies aiming to bridge in vitro findings with in vivo human biology, reducing the translational gap often encountered with preclinical-only compounds. The compound's specific effect on PC20 methacholine (0.66 doubling dose improvement) without reducing eosinophils also makes it a unique tool for dissecting eosinophil-independent mechanisms of airway hyperresponsiveness [1].

In Vivo Pharmacology Studies Requiring Oral Dosing and Confirmed Target Engagement

For in vivo rodent models of allergic airway inflammation or other CCR3-mediated pathologies, GW 766994 offers a significant advantage over comparators like SB-328437. Its documented oral bioavailability and the demonstration of >90% receptor occupancy in humans provide a strong rationale for expecting predictable oral exposure and target engagement in animal studies [1][2]. This eliminates the need for intraperitoneal administration often required for SB-328437 [3], allowing for more physiologically relevant dosing regimens and reducing experimental variability associated with parenteral administration.

Neurological Research on CCL11/CCR3 Axis in Neuroinflammation and Cognitive Decline

GW 766994 has been used in neuroscience research to investigate the role of the CCL11/CCR3 axis in the central nervous system. In vitro studies using rat hippocampal neurons have shown that GW 766994 (10 μM) reverses CCL11-induced activation of CDK5, GSK3β phosphorylation, and increased tau phosphorylation—processes implicated in age-related cognitive decline . This specific application is distinct from the primary respiratory indications of other CCR3 antagonists and may justify the selection of GW 766994 for neuroscience-focused research projects exploring CCR3's role in neuroinflammation.

Studies Focusing on Airway Hyperresponsiveness Independent of Eosinophilic Inflammation

The unique clinical outcome of GW 766994—a statistically significant improvement in PC20 methacholine (0.66 doubling dose) without a corresponding reduction in sputum eosinophils [1]—positions it as a valuable tool for researchers specifically investigating mechanisms of airway hyperresponsiveness that are not directly mediated by eosinophil recruitment. In contrast, AXP1275 did not demonstrate a similar benefit on airway responses in its clinical study [4]. Researchers interested in this specific pharmacological profile should therefore select GW 766994 over other clinical-stage CCR3 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 766994

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.